molecular formula C11H14N4O2 B11875861 9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one CAS No. 6975-27-5

9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one

Cat. No.: B11875861
CAS No.: 6975-27-5
M. Wt: 234.25 g/mol
InChI Key: MRUIYTLBMWPOQV-HTQZYQBOSA-N
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Description

9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one is a chemical compound known for its unique structure and properties. It belongs to the class of purine derivatives, which are significant in various biological processes. This compound is characterized by the presence of a hydroxycyclohexyl group attached to a purine ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and purine derivatives.

    Formation of Hydroxycyclohexyl Intermediate: Cyclohexanone undergoes a reduction reaction to form the hydroxycyclohexyl intermediate. This step often employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reaction: The hydroxycyclohexyl intermediate is then coupled with a purine derivative under specific reaction conditions, such as the presence of a base like potassium carbonate and a suitable solvent like dimethylformamide.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone derivative using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The purine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclohexyl group and the purine ring play crucial roles in binding to these targets, leading to modulation of their activity. This compound may inhibit enzyme activity or block receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one: Unique due to its specific hydroxycyclohexyl group attached to the purine ring.

    Adenosine: A naturally occurring purine nucleoside with a ribose sugar attached to the purine ring.

    Guanosine: Another purine nucleoside with a ribose sugar, differing in the functional groups attached to the purine ring.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxycyclohexyl group provides additional sites for chemical modification and interaction with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6975-27-5

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

9-[(1R,2R)-2-hydroxycyclohexyl]-1H-purin-6-one

InChI

InChI=1S/C11H14N4O2/c16-8-4-2-1-3-7(8)15-6-14-9-10(15)12-5-13-11(9)17/h5-8,16H,1-4H2,(H,12,13,17)/t7-,8-/m1/s1

InChI Key

MRUIYTLBMWPOQV-HTQZYQBOSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2C=NC3=C2N=CNC3=O)O

Canonical SMILES

C1CCC(C(C1)N2C=NC3=C2N=CNC3=O)O

Origin of Product

United States

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